![molecular formula C13H14Cl2N2O2 B1418792 tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate CAS No. 1148027-13-7](/img/structure/B1418792.png)
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate” is a chemical compound with the molecular formula C13H14Cl2N2O2 . It is also known by its English name "tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate" .
Molecular Structure Analysis
The molecular weight of “tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate” is 301.17 . More detailed structural information or a 3D model of the molecule may be available in specialized chemical databases .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is involved in the synthesis of various chemical compounds. For example, it's used in the preparation of α-aminated methyllithium through a reaction with lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl, which leads to functionalized carbamates after hydrolysis with water (Ortiz, Guijarro, & Yus, 1999).
- It also plays a role in the synthesis of cyclic compounds such as cyclopropanone derivatives, which involves photochemical reactions (Crockett & Koch, 2003).
Structural and Physical Chemistry
- The compound's role in the formation of structures with multiple molecules in the asymmetric unit is significant. It's been used to study how molecules connected through hydrogen bonds can form motifs for structures crystallizing with multiple molecules (Das et al., 2016).
- It's also involved in the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond (Baillargeon et al., 2017).
Application in Organic Syntheses
- It's used in the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines and other amines, showcasing its versatility in the creation of complex organic molecules (Garcia et al., 2006).
- Additionally, it's a key component in the synthesis of spirocyclopropanated analogues of insecticides, demonstrating its utility in agricultural chemistry (Brackmann et al., 2005).
Environmental and Analytical Chemistry
- Its derivatives are analyzed in studies concerning environmental chemistry, for instance, in the determination of antifouling booster biocides and their degradation products in marine sediments (Gatidou et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been used as chemoselective n-tert-butoxycarbonylation reagents for aromatic and aliphatic amines . This suggests that the compound may interact with amines in biochemical reactions.
Mode of Action
It’s known that similar compounds act as chemoselective n-tert-butoxycarbonylation reagents . This process involves the addition of a tert-butoxycarbonyl (Boc) group to amines, protecting them from further reactions. The Boc group can be removed under acidic conditions when the protection is no longer needed.
Biochemical Pathways
The compound’s role as a chemoselective n-tert-butoxycarbonylation reagent suggests it may be involved in the modification of amines, which are key components of proteins and other biological molecules .
Result of Action
Its role as a chemoselective n-tert-butoxycarbonylation reagent suggests it may modify amines, potentially altering their function and interactions .
Action Environment
Similar compounds have been used under mild, environmentally friendly conditions , suggesting that the compound may be stable and effective in a variety of settings.
Propriétés
IUPAC Name |
tert-butyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYNNDWBGISLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141894 | |
| Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate | |
CAS RN |
1148027-13-7 | |
| Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



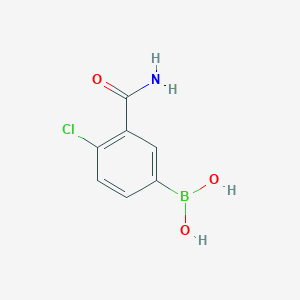


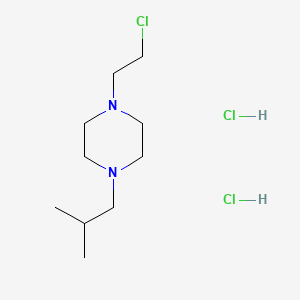
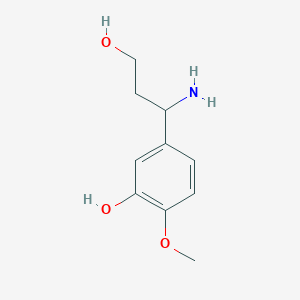
![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)
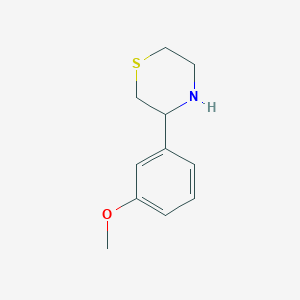
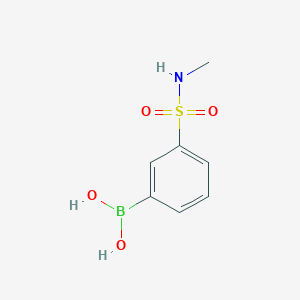

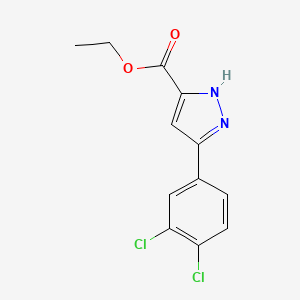
![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)
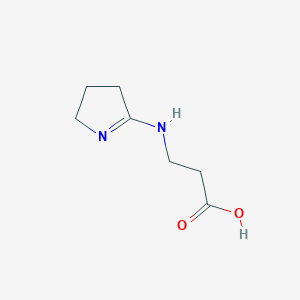
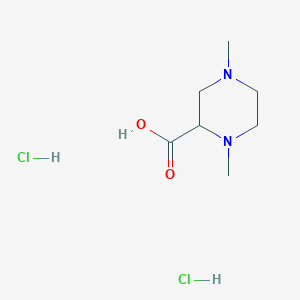
![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)